1,2-Bis(2-aminoethoxy)benzene chemical structure and molecular weight
1,2-Bis(2-aminoethoxy)benzene chemical structure and molecular weight
An In-Depth Technical Guide to 1,2-Bis(2-aminoethoxy)benzene
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical properties, synthesis, and potential applications of 1,2-Bis(2-aminoethoxy)benzene. The information presented herein is synthesized from established chemical principles and authoritative data sources to ensure scientific integrity and practical utility.
Core Molecular Identity and Physicochemical Properties
1,2-Bis(2-aminoethoxy)benzene, also known by its synonym 2,2'-[1,2-Phenylenebis(oxy)]bis-ethanamine, is a bifunctional organic molecule featuring a central catechol (1,2-dihydroxybenzene) core linked to two aminoethoxy side chains.[1] This unique architecture, combining a rigid aromatic platform with flexible, nucleophilic side chains, makes it a molecule of significant interest in medicinal chemistry and materials science.
The primary amine groups provide sites for further functionalization, while the ether linkages and the benzene ring contribute to the overall conformational and electronic properties of the molecule.
Chemical Structure
The structural formula of 1,2-Bis(2-aminoethoxy)benzene is C10H16N2O2.[1]
Caption: Proposed two-step synthesis of 1,2-Bis(2-aminoethoxy)benzene.
Experimental Causality
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Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl groups of catechol, forming a more nucleophilic phenoxide. A stronger base like sodium hydride (NaH) can be used for faster, irreversible deprotonation but requires anhydrous conditions.
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Protecting Group: The phthalimide group is chosen because it is robust and stable under the conditions of the ether synthesis. Its removal via hydrazinolysis is a high-yielding and clean reaction, precipitating phthalhydrazide, which simplifies product purification.
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Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the ionic intermediates (phenoxide) while not interfering with the nucleophilic substitution reaction.
Predictive Spectroscopic Profile
Full characterization of a synthesized molecule is a self-validating system for confirming its identity. While experimental spectra are definitive, a predicted profile based on the molecule's structure provides a crucial reference for analysis. [2]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to its key functional groups.
| Structural Unit | Predicted Wavenumber (cm⁻¹) | Key Features |
| N-H Stretch (Amine) | 3500 - 3300 | Two distinct, medium-intensity peaks for a primary amine (asymmetric and symmetric stretching). [3] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to medium peaks, appearing just above the 3000 cm⁻¹ threshold. [4] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to strong peaks from the -CH₂- groups, appearing just below 3000 cm⁻¹. [4] |
| N-H Bend (Amine) | 1650 - 1550 | A strong scissoring absorption characteristic of primary amines. [3] |
| C=C Stretch (Aromatic) | 1600 & 1475 | Two or more sharp peaks of variable intensity, confirming the benzene ring. [4] |
| C-O Stretch (Aryl Ether) | 1300 - 1200 | A strong, characteristic absorption for the Ar-O-C bond. [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. [5]
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¹H-NMR:
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Aromatic Protons (Ar-H): A complex multiplet expected in the δ 6.8-7.2 ppm region, integrating to 4H.
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Ether Methylene Protons (Ar-O-CH₂): A triplet expected around δ 4.0-4.2 ppm, integrating to 4H. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.
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Amine Methylene Protons (CH₂-NH₂): A triplet expected around δ 2.8-3.0 ppm, integrating to 4H. This is upfield relative to the O-CH₂ group but downfield from a standard alkane due to the influence of the nitrogen. [3] * Amine Protons (NH₂): A broad singlet expected between δ 1.0-3.0 ppm, integrating to 4H. The chemical shift can be highly variable depending on solvent and concentration. This peak will disappear upon D₂O exchange. [3]
-
-
¹³C-NMR:
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Aromatic Carbons (C-O): Two signals expected around δ 145-150 ppm for the two carbons directly attached to oxygen.
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Aromatic Carbons (C-H): Two signals expected in the δ 115-125 ppm region.
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Ether Methylene Carbons (O-CH₂): One signal expected around δ 68-72 ppm.
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Amine Methylene Carbons (CH₂-N): One signal expected around δ 40-45 ppm. [3]
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Mass Spectrometry (MS)
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Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 196.25 (for the monoisotopic mass).
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High-Resolution MS (HRMS): Would confirm the elemental composition C10H16N2O2 with high accuracy (e.g., calculated exact mass of 196.1212). [2]* Key Fragmentation: Expect characteristic fragmentation patterns, such as cleavage of the C-C bond between the methylene groups or cleavage at the ether linkage, to yield diagnostic fragment ions.
Applications in Research and Drug Development
The molecular architecture of 1,2-Bis(2-aminoethoxy)benzene makes it a versatile building block, or scaffold, in the design of more complex molecules with specific biological functions. Aromatic compounds are foundational in the pharmaceutical industry, forming the core of countless drugs. [6]
-
Chelating Agents and Sensors: The arrangement of the two ether oxygens and two amine nitrogens creates a potential tetradentate binding site for metal ions. This geometry is reminiscent of the core structure of BAPTA, a well-known calcium chelator, suggesting its utility in developing selective molecular sensors or metal-sequestering agents. [7]* Linker in PROTACs and ADC: The two primary amine groups provide symmetric handles for conjugation. This makes the molecule an attractive candidate as a linker in technologies like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where it can bridge a targeting moiety and an effector molecule.
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Scaffold for Bioactive Molecules: The benzene ring can be further functionalized to explore structure-activity relationships (SAR). The amino groups can be converted into amides, sulfonamides, or other functional groups to build libraries of compounds for screening against various biological targets, such as kinases or proteases. Its structure is a bioisosteric variation of other diamine linkers used in developing anticancer agents. [8][9]
Safety and Handling
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Personal Protective Equipment (PPE): Always handle the compound with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. * Ventilation: Work in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. [11]* Skin Contact: Avoid skin contact. In case of contact, wash the affected area immediately with soap and plenty of water. * Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
This compound is intended for research use only and should be handled by trained professionals familiar with standard laboratory safety protocols.
References
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- PubChem. 1,2-Bis-(2-ethoxyethoxy)benzene | C14H22O4 | CID 21331682.
- PubChem. 1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene | C16H26O6 | CID 5051247.
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- Pharmaffiliates. CAS No : 929-59-9 | Product Name : 1,2-Bis(2-aminoethoxy)ethane.
- PubMed. (2001, October 15). New synthetic route to [bis-1,2-(aminomethyl)
- Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.
- Chemsrc. (2025, September 13). CAS#:88037-69-8 | 1,2-bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]benzene.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- ResearchGate. (2025, August 7). (PDF) Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues.
- Emery Pharma. (2018, April 2).
- Enamine. (2024, December 10). Benzene Bioisosteric Replacements.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Google Patents. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl)
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